molecular formula C23H28N2O3S B056349 TA-993 CAS No. 122024-96-8

TA-993

Número de catálogo: B056349
Número CAS: 122024-96-8
Peso molecular: 412.5 g/mol
Clave InChI: FVGKAJGOHWOXLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. Key structural features include:

  • Acetoxy group at position 3, which may influence metabolic stability and bioavailability.
  • 8-Methyl and 4-methylphenyl substituents, which modulate steric and electronic properties.

This compound is structurally related to diltiazem, a calcium channel blocker, as evidenced by shared benzothiazepine scaffolds and references to diltiazem impurities (e.g., EP Impurity B and C) in the literature . Its synthesis likely involves modifications to the diltiazem core structure, such as acetylation of hydroxyl groups or alkylation of side chains .

Propiedades

Número CAS

122024-96-8

Fórmula molecular

C23H28N2O3S

Peso molecular

412.5 g/mol

Nombre IUPAC

[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3

Clave InChI

FVGKAJGOHWOXLU-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C

Sinónimos

3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one
TA 993
TA 993, (cis-(+-)) maleate
TA 993, (cis-(-)) fumarate
TA 993, (cis-(-)) fumarate 1:1
TA-993

Origen del producto

United States

Actividad Biológica

3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one, commonly referred to as TA-993, is a compound of interest due to its potential biological activities. This benzothiazepine derivative has been studied for various pharmacological effects, including antihypertensive properties and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O3SC_{23}H_{28}N_{2}O_{3}S, with a molecular weight of approximately 414.55 g/mol. The structure features a benzothiazepine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H28N2O3SC_{23}H_{28}N_{2}O_{3}S
Molecular Weight414.55 g/mol
CAS Number122024-96-8
LogP3.43

Antihypertensive Effects

Research has indicated that this compound exhibits significant antihypertensive activity. A study demonstrated that modifications in the chemical structure, such as the introduction of various alkyl groups, enhanced the compound's efficacy in lowering blood pressure1. The mechanism of action appears to involve vasodilation and modulation of vascular smooth muscle function.

Metabolism and Pharmacokinetics

The metabolic fate of this compound has been explored in animal models. A study reported that after oral administration, the compound undergoes extensive metabolism, with metabolites detected in urine and feces2. Techniques such as mass spectrometry and thin-layer chromatography have been employed to identify these metabolites, providing insights into the compound's pharmacokinetic profile.

The biological activity of this compound is thought to be mediated through its interaction with various receptors involved in cardiovascular regulation. Specifically, it may act as a vasodilator agent by inhibiting calcium channels or modulating nitric oxide pathways2. This interaction is crucial for its antihypertensive effects.

Case Studies

  • Antihypertensive Study : In a controlled trial involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups1.
  • Metabolic Fate Analysis : Another study focused on the metabolic pathways of this compound, revealing that it is primarily metabolized in the liver before being excreted via urine2. This study highlighted the importance of understanding metabolic pathways for predicting drug interactions and efficacy.

Aplicaciones Científicas De Investigación

Antithrombotic Activity

One of the most notable applications of TA-993 is its antithrombotic effect . Research has demonstrated that this compound acts as a novel antiplatelet agent. In studies involving animal models, it was shown to inhibit platelet aggregation effectively, suggesting potential use in preventing thromboembolic disorders . The mechanism involves the modulation of platelet function, which is crucial in managing cardiovascular diseases.

Antihypertensive Effects

This compound has also been studied for its antihypertensive properties . A study indicated that modifications to the benzothiazepine structure can enhance its antihypertensive activity. The introduction of various substituents on the benzothiazepine ring has been linked to improved efficacy in lowering blood pressure . This makes it a candidate for further development as a treatment for hypertension.

Neuropharmacological Potential

Emerging research suggests that this compound may have neuropharmacological applications. Its structural similarity to other psychoactive compounds raises interest in its potential effects on the central nervous system. Preliminary studies indicate possible anxiolytic and antidepressant effects, warranting further investigation into its mechanisms of action and therapeutic uses.

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antithrombotic EffectDemonstrated significant inhibition of platelet aggregation in vivo.
Antihypertensive ActivityShowed enhanced blood pressure-lowering effects with structural modifications.
Neuropharmacological EffectsIndicated potential anxiolytic properties; further studies needed for validation.

Detailed Insights from Research

  • Antithrombotic Mechanism : The antithrombotic effect of this compound involves inhibition of thromboxane A2 synthesis and modulation of cyclic AMP levels in platelets, leading to reduced aggregation and clot formation .
  • Modification Effects : The research on antihypertensive activity highlights that specific alkyl substitutions can significantly increase the compound's potency, suggesting a pathway for developing more effective antihypertensive agents .
  • Neuropharmacological Studies : Initial findings regarding neuropharmacological effects are promising but require extensive clinical trials to establish safety and efficacy profiles before therapeutic recommendations can be made .

Comparación Con Compuestos Similares

Key Observations :

Antibacterial Activity :

  • BT-25 and BT-40 demonstrated moderate activity (MIC = 64 µg/ml) against Gram-positive and Gram-negative bacteria, though less potent than ampicillin . The dibromophenyl group in BT-40 may enhance hydrophobic interactions with bacterial membranes.
  • The target compound’s 4-methylphenyl group could similarly improve lipophilicity, but its lack of polar groups (e.g., bromine or hydroxyl) might reduce antibacterial efficacy compared to BT-25/BT-40.

Antifungal Activity: BT-33 (fluorophenyl) and BT-40 (dibromophenyl) exhibited notable antifungal activity (MIC = 16 µg/ml), likely due to halogen-mediated disruption of fungal cell membranes .

Role of Substituents: Acetoxy vs. Hydroxy: The acetylated oxygen in the target compound may enhance stability over hydroxylated analogs (e.g., Diltiazem Impurity F), which are prone to oxidation or conjugation . Dimethylaminoethyl Side Chain: This moiety, shared with diltiazem, could facilitate calcium channel binding, though antimicrobial mechanisms may differ .

Métodos De Preparación

Michael Addition-Cyclization Strategy

A widely adopted method involves the 1,4-conjugate addition of o-aminothiophenol to chalcones, followed by cyclization. In this case, a chalcone bearing 4-methylphenyl and methyl groups is required. The reaction is catalyzed by hexafluoro-2-propanol (HFIP), which activates both the chalcone and the carbonyl group during cyclization.

Example Protocol

  • Chalcone Synthesis :

    • React p-methylacetophenone with 4-methylbenzaldehyde under Claisen-Schmidt condensation (NaOH/EtOH, 25°C, 2–3 h).

    • Yield: 85–90%.

  • Benzothiazepine Formation :

    • Mix chalcone (1.0 mmol) with 2-amino-4-methylbenzenethiol (2.0 mmol) in HFIP (10 mL).

    • Reflux for 3–4 h to afford the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one intermediate.

    • Yield: 65–75%.

Introduction of the Dimethylaminoethyl Side Chain

The 5-(2-(dimethylamino)ethyl) group is introduced via N-alkylation of the benzothiazepine intermediate. Patent US3646008A describes alkylation using β-dimethylaminoethyl chloride under basic conditions.

Procedure

  • Generate the alkali metal salt of the benzothiazepine intermediate (e.g., using NaH in THF).

  • React with β-dimethylaminoethyl chloride (1.2 eq) at 50°C for 6 h.

  • Purify via recrystallization (ethanol/water).

    • Yield: 70–80%.

Acetylation of the 3-Hydroxy Group

The 3-hydroxy group is acetylated using acetic anhydride. The method outlined in Diltiazem hydrochloride synthesis is adaptable.

Optimized Conditions

  • React the hydroxy intermediate (1.0 eq) with acetic anhydride (1.5 eq) in CH₂Cl₂.

  • Catalyze with DMAP (0.1 eq) and triethylamine (2.0 eq) under reflux for 3 h.

  • Quench with ice water, extract with CH₂Cl₂, and purify via recrystallization (ether/MeOH).

    • Yield: >90%.

Stereochemical Considerations

The target compound’s C2 and C3 positions are stereogenic centers. Patent HU195795B highlights the use of enantioselective catalysts or chiral auxiliaries to control stereochemistry. For example, employing (2S,3S)-configured intermediates during cyclization ensures the desired diastereomeric purity.

Industrial-Scale Optimization

Heterogeneous Catalysis

WO2004058734A1 proposes Fe³⁺-exchanged clay as a trifunctional catalyst for cyclization, enhancing reaction efficiency and reducing purification steps.

Protocol

  • Mix cyclic sulfite intermediate (1.0 mmol) with Fe³⁺-clay (100 mg) in xylene.

  • Stir at 120°C for 12 h to form the lactam.

    • Yield: 85–90%.

Comparative Analysis of Methods

StepMethodCatalyst/SolventYield (%)Reference
Chalcone SynthesisClaisen-Schmidt CondensationNaOH/EtOH85–90
Benzothiazepine FormationHFIP-Mediated CyclizationHFIP65–75
N-Alkylationβ-Dimethylaminoethyl ChloridePyridine70–80
AcetylationAc₂O/DMAPCH₂Cl₂>90
Industrial CyclizationFe³⁺-Clay CatalysisXylene85–90

Challenges and Solutions

  • Regioselectivity : The 8-methyl group necessitates using substituted o-aminothiophenol, which may limit commercial availability. Custom synthesis via nitration/reduction of 4-methylthiophenol is recommended.

  • Purification : Recrystallization from ethanol/water mixtures effectively removes byproducts like unreacted chalcones .

Q & A

Q. What experimental designs are optimal for long-term stability studies under real-world storage conditions?

  • Methodological Answer : Implement a split-plot design () with factors like temperature (-20°C to 40°C), humidity (0-75% RH), and packaging (amber glass vs. polymer). Analyze degradation kinetics using Arrhenius modeling. Include control batches spiked with known degradants () to validate analytical specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.